

Measuring mitochondrial calcium concentration with Rhod 2

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Compound of Interest

Compound Name: Rhod 2 triammonium

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca^{2+}) is a vital second messenger that regulates numerous cellular processes, including energy metabolism and cell death pathways.[1][2] Mitochondria play a crucial role in shaping cellular Ca^{2+} signals by rapidly sequestering and releasing Ca^{2+} ions.[3][4] Dysregulation of mitochondrial Ca^{2+} homeostasis is implicated in a variety of pathologies, making the accurate measurement of mitochondrial Ca^{2+} concentration ($[\text{Ca}^{2+}]_m$) a critical aspect of cell biology and drug discovery research.[1][5]

Rhod-2 is a fluorescent Ca^{2+} indicator that is particularly well-suited for measuring $[\text{Ca}^{2+}]_m$. [6][7][8] Its acetoxymethyl (AM) ester form, Rhod-2 AM, is a cell-permeant molecule with a net positive charge.[8][9] This positive charge facilitates its accumulation within the negatively charged mitochondrial matrix.[8][10] Once inside the cell, cytosolic esterases cleave the AM ester group, trapping the active, membrane-impermeant Rhod-2 dye within organelles.[9][11] Upon binding to Ca^{2+} , the fluorescence intensity of Rhod-2 increases significantly, allowing for the quantification of $[\text{Ca}^{2+}]_m$. [9][10]

These application notes provide a comprehensive guide to using Rhod-2 for measuring mitochondrial calcium, including detailed protocols for cell loading, fluorescence imaging, and

signal calibration.

Properties of Rhod-2

Rhod-2 offers several advantages for mitochondrial Ca²⁺ measurement, primarily stemming from its spectral properties and preferential accumulation in mitochondria.

Spectral Properties: Rhod-2 is a long-wavelength indicator, which helps to minimize autofluorescence from endogenous cellular components.[\[9\]](#)[\[10\]](#)

Property	Wavelength/Value	Reference
Excitation Maximum (Ca ²⁺ bound)	~553 nm	[9] [12]
Emission Maximum (Ca ²⁺ bound)	~577 nm	[9] [12]
Dissociation Constant (K _d)	~570 nM	[6] [7] [11]

Mechanism of Mitochondrial Accumulation: The lipophilic and cationic nature of the Rhod-2 AM ester promotes its passage across the plasma membrane and subsequent accumulation in mitochondria, driven by the large negative mitochondrial membrane potential.[\[8\]](#)[\[10\]](#)

Experimental Protocols

Accurate measurement of [Ca²⁺]_m with Rhod-2 requires careful attention to cell loading, imaging, and data analysis procedures.

Protocol 1: Standard Rhod-2 AM Loading for Adherent Cells

This protocol is a general guideline for loading adherent cells with Rhod-2 AM for subsequent analysis by fluorescence microscopy.

Materials:

- Rhod-2 AM (e.g., from Thermo Fisher Scientific, AAT Bioquest)

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable imaging buffer
- Probenecid (optional, to reduce dye leakage)

Procedure:

- Prepare Stock Solutions:
 - Prepare a 1-5 mM stock solution of Rhod-2 AM in anhydrous DMSO.[9][13] Aliquot and store at -20°C, protected from light and moisture.[9]
 - (Optional) Prepare a 10-20% (w/v) stock solution of Pluronic® F-127 in DMSO.[13][14]
- Prepare Loading Solution:
 - Warm the Rhod-2 AM and Pluronic® F-127 stock solutions to room temperature before use.[15]
 - For a final loading concentration of 1-5 μM Rhod-2 AM, dilute the stock solution in your buffer of choice (e.g., HHBS).[13][16]
 - To aid in dye solubilization, first mix the Rhod-2 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the loading buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.[13][14]
 - (Optional) To reduce the leakage of de-esterified dye from the cells, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[13][16]
- Cell Loading:
 - Culture cells on coverslips or in imaging dishes suitable for microscopy.
 - Remove the culture medium and wash the cells once with the imaging buffer.

- Add the Rhod-2 AM loading solution to the cells.
- Incubate for 30-60 minutes at room temperature or 37°C.[13] Note: Incubation at 37°C may promote dye compartmentalization into mitochondria, but can also increase sequestration in other organelles.[15] Room temperature incubation is often recommended to minimize this.[15]
- Wash and De-esterification:
 - Remove the loading solution and wash the cells two to three times with fresh, indicator-free imaging buffer to remove extracellular dye.[13][15]
 - Incubate the cells for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the Rhod-2 AM by intracellular esterases.[6][13]
- Imaging:
 - Mount the coverslip onto a perfusion chamber on the microscope stage.
 - Acquire fluorescence images using a confocal microscope equipped with appropriate lasers and filters (e.g., excitation at 543 nm or 561 nm, and emission collected above 570 nm).[6]
 - It is crucial to co-localize the Rhod-2 signal with a known mitochondrial marker (e.g., MitoTracker Green) to confirm mitochondrial localization.[17][18]

Protocol 2: In Situ Calibration of Mitochondrial Rhod-2 Fluorescence

To convert fluorescence intensity values into absolute Ca^{2+} concentrations, an in situ calibration is necessary. This protocol allows for the determination of the minimum (F_{min}) and maximum (F_{max}) fluorescence signals.

Materials:

- Cells loaded with Rhod-2 AM (from Protocol 1)
- Calcium-free imaging buffer containing a Ca^{2+} chelator (e.g., 5 mM EGTA)

- Imaging buffer with a saturating concentration of Ca²⁺ (e.g., 10 mM CaCl₂)
- Calcium ionophore (e.g., 10 μM Ionomycin or 5 μM A-23187)
- Mitochondrial uncoupler (e.g., 1 μM FCCP or CCCP) to dissipate the mitochondrial membrane potential and release mitochondrial Ca²⁺.

Procedure:

- Obtain Basal Fluorescence (F):
 - Acquire baseline fluorescence images of the Rhod-2-loaded cells in standard imaging buffer.
- Determine Maximum Fluorescence (F_{max}):
 - Perfuse the cells with the imaging buffer containing the calcium ionophore (e.g., Ionomycin) and a saturating concentration of Ca²⁺. This will equilibrate the intracellular Ca²⁺ concentration with the high extracellular concentration, leading to maximal Rhod-2 fluorescence.
- Determine Minimum Fluorescence (F_{min}):
 - Following F_{max} determination, perfuse the cells with the calcium-free imaging buffer containing the ionophore and EGTA. This will chelate all available Ca²⁺, resulting in the minimum fluorescence signal from the dye.
- Calculate [Ca²⁺]_m:
 - The mitochondrial Ca²⁺ concentration can be calculated using the Grynkiewicz equation:
$$[Ca^{2+}]_m = K_d * (F - F_{min}) / (F_{max} - F)$$
 - Where:
 - K_d is the dissociation constant of Rhod-2 for Ca²⁺ (~570 nM).[6]
 - F is the experimental fluorescence intensity.

- Fmin is the minimum fluorescence intensity in the absence of Ca²⁺.
- Fmax is the maximum fluorescence intensity at saturating Ca²⁺ levels.

Data Presentation

The following table summarizes representative quantitative data for mitochondrial Ca²⁺ concentrations obtained using Rhod-2 in different cell types and conditions.

Cell Type	Condition	Basal [Ca ²⁺] _m	Stimulated [Ca ²⁺] _m	Reference
Cultured Cells	Resting	196 nM	-	[6]
Gastric Myocytes	Depolarization	119 ± 8 nM (cytosolic)	784 ± 87 nM (cytosolic peak)	[8]
Perfused Mouse Heart	2.5 mM Perfusate Ca ²⁺	-	33 ± 9 (Fluorescence Ratio)	[19]

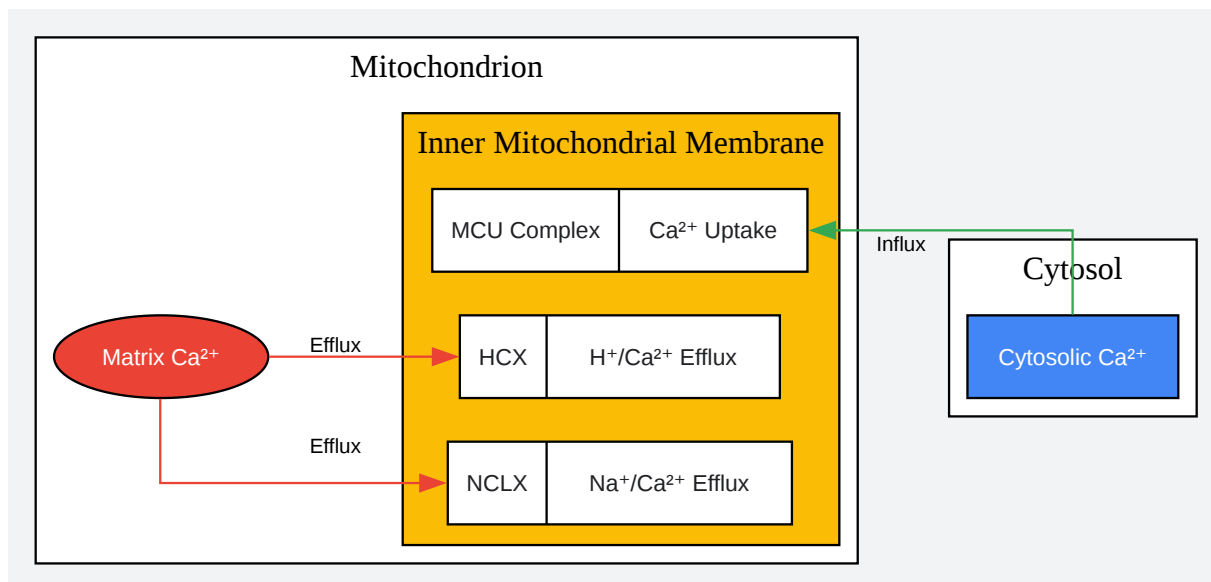
Note: Data from different studies may not be directly comparable due to variations in experimental conditions and calibration methods. The data for gastric myocytes represents cytosolic concentrations measured alongside mitochondrial measurements, illustrating the typical differential.

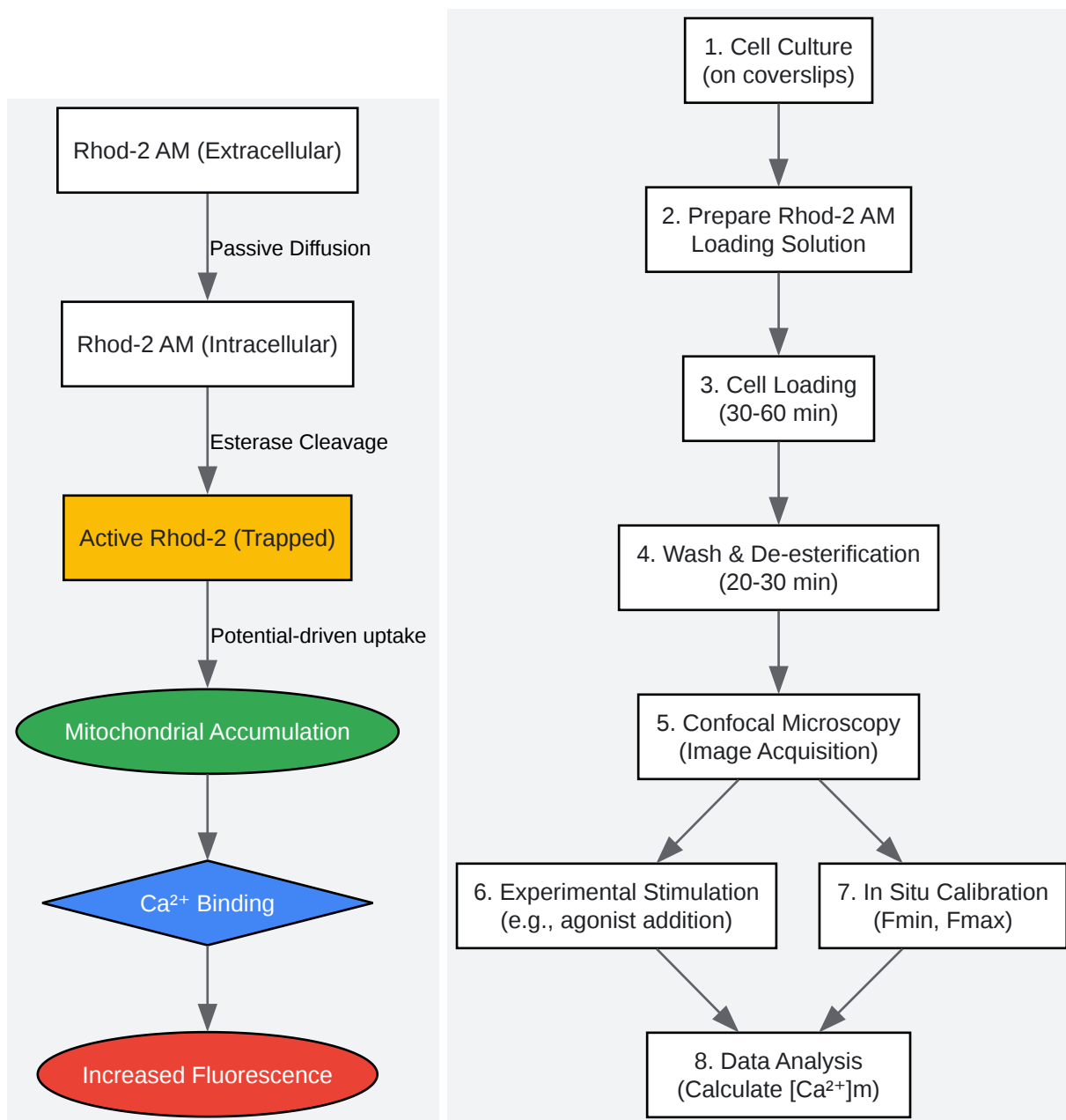
Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in understanding and executing the experiments.

Mitochondrial Calcium Homeostasis

Mitochondria regulate their internal calcium concentration through a balance of uptake and efflux mechanisms. Calcium enters the mitochondrial matrix primarily through the Mitochondrial Calcium Uniporter (MCU) complex, driven by the strong electrochemical gradient across the inner mitochondrial membrane.[4][5] Calcium efflux is mainly mediated by the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) and a putative H⁺/Ca²⁺ exchanger (HCX).[3][5]





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References

- 1. The Role of Mitochondrial Calcium Signaling in the Pathophysiology of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Mitochondrial Ca²⁺ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Ca²⁺ homeostasis during Ca²⁺ influx and Ca²⁺ release in gastric myocytes from *Bufo marinus* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 12. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 13. abpbio.com [abpbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. biotium.com [biotium.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
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